3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a heterocyclic compound that belongs to the class of furocoumarins Furocoumarins are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can be achieved through a multicomponent condensation reaction. One approach involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 3-methoxyphenylglyoxal and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile, followed by the formation of the furocoumarin moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the multicomponent reaction approach offers a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted furocoumarins, dihydro derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in photochemical studies.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its use in photodynamic therapy and as a photosensitizer in the treatment of skin diseases.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with biological targets, such as DNA and proteins. The compound can intercalate into DNA, leading to the formation of cross-links and inhibiting DNA replication and transcription. This mechanism is particularly relevant in its use as a photosensitizer, where it generates reactive oxygen species upon exposure to light, causing damage to cellular components and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one: A modified analog of psoralen with similar structural features.
5H-benzo[c]furo[3,2-g]chromen-5-ones: Compounds containing a benzene ring annelated at the 5,6-position of the furo[3,2-g]chromen-7-one system.
Uniqueness
3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H16O4 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H16O4/c1-11-7-18(21)24-20-12(2)19-16(9-15(11)20)17(10-23-19)13-5-4-6-14(8-13)22-3/h4-10H,1-3H3 |
InChI Key |
YUYPALWIGRWLJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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